molecular formula C15H23NO4S B500582 [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 898647-59-1

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B500582
CAS No.: 898647-59-1
M. Wt: 313.4g/mol
InChI Key: WZSFFTHGEMGGCM-UHFFFAOYSA-N
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Description

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is a sulfonamide derivative characterized by a benzenesulfonyl group substituted with ethoxy (2-position) and methyl groups (4,5-positions), linked to an oxolan-2-ylmethyl (tetrahydrofuran-methyl) amine moiety. Its molecular formula is C₁₄H₂₁NO₄S, with a molecular weight of 299.39 g/mol. The compound is synthesized via a nucleophilic substitution reaction between a sulfonyl chloride (e.g., 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride) and oxolan-2-ylmethylamine, following the general reaction: RSO₂Cl + R'NH₂ → RSO₂NHR' + HCl .

Key structural features include:

  • Aromatic substitution pattern: Ethoxy and methyl groups enhance steric bulk and modulate electronic properties.
  • Oxolane (tetrahydrofuran) ring: Improves solubility in polar aprotic solvents due to its oxygen-containing heterocycle.

Properties

IUPAC Name

2-ethoxy-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-4-19-14-8-11(2)12(3)9-15(14)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSFFTHGEMGGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine typically involves the following steps:

  • Formation of the Sulfonamide: : The initial step involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions

    • Solvent: Dichloromethane or another suitable organic solvent.
    • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
    • Duration: Several hours to overnight.
  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its sulfonamide group is known to enhance biological activity against various cancer cell lines.

Case Study :
In a study evaluating the anticancer properties of sulfonamide derivatives, compounds similar to (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine exhibited significant growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against common pathogens, which is crucial for developing new antibiotics.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

This data suggests that derivatives of the compound could be further explored for their potential as antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.

Case Study :
A related study highlighted that compounds with similar structural motifs effectively inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease. The most active derivatives achieved IC50 values lower than 5 µM .

Drug Formulation

The unique chemical structure allows for the development of novel drug formulations. Its solubility and stability can be optimized for enhanced bioavailability.

Data Table: Drug Formulation Properties

PropertyValue
Solubility in WaterModerate (soluble at pH 7)
StabilityStable at room temperature

These properties are essential for formulating effective pharmaceutical products.

Material Science

The sulfonamide group contributes to the material's thermal stability and mechanical strength, making it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

2,4,6-Trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

  • Molecular Formula: C₁₃H₁₉NO₃S (MW: 269.36 g/mol) .
  • Structural Differences : Lacks the ethoxy group and has methyl groups at the 2,4,6-positions instead of 2-ethoxy and 4,5-dimethyl.
  • Synthetic Accessibility: Trimethyl derivatives are easier to synthesize due to fewer steric hindrances during sulfonylation .
  • Applications : Trimethylated sulfonamides are often intermediates in agrochemicals, whereas ethoxy-substituted variants may have niche pharmacological roles (e.g., enzyme inhibition).

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36 g/mol) .
  • Structural Differences : Contains a triazine ring and a carbamate linkage instead of a tetrahydrofuran-methyl amine.
  • Functional Comparison :
    • Reactivity : Sulfonylureas act as acetolactate synthase (ALS) inhibitors in plants, while the target compound’s bioactivity remains uncharacterized.
    • Stability : The oxolan-2-ylmethyl group in the target compound may confer greater hydrolytic stability compared to the ester-linked triazine in sulfonylureas.

Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine

  • Molecular Formula : C₈H₁₃N₃O₂ (MW: 197.23 g/mol) .
  • Structural Differences : Features an oxadiazole ring instead of a sulfonamide group.
  • Key Contrasts :
    • Electronic Properties : The oxadiazole ring introduces electron-deficient character, altering reactivity in nucleophilic environments.
    • Applications : Oxadiazole derivatives are common in medicinal chemistry (e.g., antimicrobials), whereas sulfonamides are broader in scope (e.g., diuretics, anticonvulsants).

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine C₁₄H₂₁NO₄S 299.39 2-ethoxy, 4,5-dimethylphenyl; oxolan-2-ylmethyl Potential pharmacological agent (research stage)
2,4,6-Trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide C₁₃H₁₉NO₃S 269.36 2,4,6-trimethylphenyl; oxolan-2-ylmethyl Agrochemical intermediate
Metsulfuron Methyl C₁₄H₁₅N₅O₆S 381.36 Triazine; carbamate; methyl ester Herbicide (ALS inhibitor)
Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine C₈H₁₃N₃O₂ 197.23 Oxadiazole; oxolan-2-ylmethyl Antimicrobial candidate

Research Findings and Key Insights

Synthetic Pathways : The target compound’s synthesis aligns with established sulfonamide protocols (e.g., sulfonyl chloride + amine), but the ethoxy group necessitates controlled reaction conditions to avoid demethylation .

Solubility and Bioavailability: The ethoxy and oxolane groups enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to fully alkylated analogs, suggesting improved bioavailability .

Stability : Sulfonamides with bulky substituents (e.g., 4,5-dimethyl) exhibit greater thermal stability than simpler derivatives, as evidenced by TGA studies on related compounds .

Biological Activity

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is C13H19N1O3S1. It features a sulfonamide group attached to an oxolane ring and an ethoxy-substituted aromatic moiety. The sulfonamide functional group is known for its broad range of biological activities, including antimicrobial and antitumor effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of various enzymes. For instance, they can inhibit carbonic anhydrase and certain proteases.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways involved in pain and inflammation.

Pharmacological Effects

Research indicates that (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine exhibits several pharmacological effects:

  • Antidiabetic Activity : Similar compounds have shown potential as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
EffectMechanism of ActionReference
DPP-4 InhibitionEnhances insulin secretion
AntimicrobialInhibits bacterial growth
AntitumorInduces apoptosis in cancer cells

Case Studies

  • Antidiabetic Efficacy : A study on related compounds demonstrated that a derivative provided over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours . This suggests that (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine could have similar effects.
  • Antimicrobial Activity : In vitro studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties against various strains of bacteria. The mechanism typically involves the inhibition of folic acid synthesis, essential for bacterial growth .
  • Antitumor Potential : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for further exploration in oncology .

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